molecular formula C11H23NS B13014741 N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine

N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B13014741
M. Wt: 201.37 g/mol
InChI Key: GOKNRAKRIXUMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring substituted with a hexyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hexyl-substituted amine with a sulfur-containing reagent to form the thietane ring. The reaction conditions often require the use of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated thietane derivatives.

Scientific Research Applications

N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thietane derivatives: Compounds with similar thietane rings but different substituents.

    Amines: Compounds with similar amine groups but different ring structures.

Uniqueness

N-(Hexan-3-yl)-2,2-dimethylthietan-3-amine is unique due to its specific combination of a thietane ring and a hexyl-substituted amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-hexan-3-yl-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C11H23NS/c1-5-7-9(6-2)12-10-8-13-11(10,3)4/h9-10,12H,5-8H2,1-4H3

InChI Key

GOKNRAKRIXUMIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)NC1CSC1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.